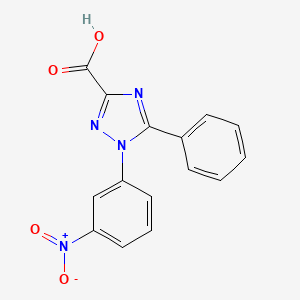

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form coordination complexes with metal ions. These interactions can lead to the modulation of enzymatic activity and the inhibition of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

1-(3-Nitrophenyl)-1,2,4-triazole: Lacks the carboxylic acid group but shares the triazole and nitrophenyl moieties.

5-Phenyl-1,2,4-triazole-3-carboxylic acid: Lacks the nitrophenyl group but contains the triazole and carboxylic acid moieties.

1-(4-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with the nitro group in the para position.

Uniqueness

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of both the triazole and carboxylic acid functionalities.

Biological Activity

1-(3-Nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole class. Its structural characteristics include a nitrophenyl group and a carboxylic acid functional group, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C15H10N4O4

- Molecular Weight : 310.26 g/mol

The presence of the triazole ring enhances its reactivity and ability to interact with biological targets, such as enzymes and receptors. The carboxylic acid group allows for typical organic reactions, which can be exploited in medicinal chemistry for drug development.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : This compound exhibits significant antibacterial and antifungal properties. For instance, it has been shown to outperform some commercial antibiotics in vitro against various microbial strains .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, particularly through the NF-κB signaling pathway. It has been shown to reduce nitric oxide production in cellular models .

- Neuroprotective Properties : In studies involving neurodegenerative disease models, this compound demonstrated protective effects against neurotoxicity and improved cognitive function in scopolamine-induced memory impairment models .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmitter regulation. Its inhibitory activity has been quantified with IC50 values indicating potent effects compared to standard drugs .

- Metal Chelation : The compound's ability to chelate biometals such as Cu²⁺ contributes to its neuroprotective effects by reducing oxidative stress .

- Blocking Inflammatory Pathways : By inhibiting key proteins involved in inflammation, such as P65 phosphorylation in the NF-κB pathway, this compound mitigates inflammatory responses effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Nitrophenyl)-5-phenyltetrazole | Substituted tetrazole | Enhanced stability and different biological activity |

| 5-(4-Chlorophenyl)-1H-[1,2,4]triazole | Chlorine substitution on phenyl ring | Potentially increased antimicrobial properties |

| 1-(2-Methylphenyl)-5-phenyltetrazole | Methyl substitution on phenyl ring | Altered solubility and bioavailability |

The unique combination of functional groups in this compound enhances its bioactivity compared to other triazole derivatives.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Neuroprotective Study : In a controlled study on mice with induced Alzheimer's-like symptoms, administration of the compound led to significant improvements in memory retention tests compared to untreated controls .

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Candida albicans demonstrated that this compound inhibited growth more effectively than conventional antibiotics like penicillin .

Properties

Molecular Formula |

C15H10N4O4 |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C15H10N4O4/c20-15(21)13-16-14(10-5-2-1-3-6-10)18(17-13)11-7-4-8-12(9-11)19(22)23/h1-9H,(H,20,21) |

InChI Key |

MIFBNCSDXYWOGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.